N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-3-ylmethyl)glycinamide
Description
Structure and Properties: The compound features a 1,2,3-benzotriazin-4-one core linked via an acetyl group to a glycinamide backbone substituted with a pyridin-3-ylmethyl group. Its molecular formula is C₁₄H₁₁N₅O₂, with an average molecular mass of 281.275 g/mol and a monoisotopic mass of 281.091275 g/mol . The benzotriazinone moiety is a heterocyclic system known for its electron-deficient properties, which can influence reactivity and binding interactions.
Properties
Molecular Formula |
C17H16N6O3 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-N-(pyridin-3-ylmethyl)acetamide |
InChI |
InChI=1S/C17H16N6O3/c24-15(19-9-12-4-3-7-18-8-12)10-20-16(25)11-23-17(26)13-5-1-2-6-14(13)21-22-23/h1-8H,9-11H2,(H,19,24)(H,20,25) |
InChI Key |
OPBIAKOHANQPRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-3-ylmethyl)glycinamide typically involves multiple stepsThe final step involves coupling the benzotriazinone derivative with pyridin-3-ylmethyl glycinamide under specific conditions, such as the use of coupling reagents like O-(3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-3-ylmethyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the benzotriazinone moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide is a synthetic organic compound that features a benzotriazine ring, a pyridine moiety, and a glycinamide group. This compound has garnered attention for its potential biological activities, particularly in pharmacology. Research indicates that derivatives of benzotriazine compounds exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Research indicates that derivatives of benzotriazine compounds exhibit a range of biological activities.
Antimicrobial Activity
Studies have shown that benzotriazine derivatives possess significant antimicrobial properties. For instance, compounds similar to N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide have demonstrated effectiveness against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10.7 μmol/mL |
| Compound B | S. aureus | 21.4 μmol/mL |
These results suggest that the compound may inhibit bacterial growth effectively. Research indicates that 2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide exhibits significant antimicrobial and antifungal properties. Many novel 4-substituted N-(5-amino-1 H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been synthesized and evaluated for antifungal activity against strains of the genera Candida, Geotrichum, Rhodotorula, and Saccharomycess isolated from patients with mycosis, with many showing greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL .
Mechanism of Action
The mechanism of action of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-3-ylmethyl)glycinamide involves its interaction with specific molecular targets. The benzotriazinone moiety can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Benzotriazinone Derivatives
(a) 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[(1S)-1-(4-(trifluoromethoxy)phenyl)ethyl]acetamide (WHO List 91)
- Structure : Differs in the substitution of the glycinamide-pyridinyl group with a trifluoromethoxybenzyl group.
- Molecular Formula : C₁₈H₁₅F₃N₄O₃ .
- Key Differences: The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to the pyridinyl group. Potential for improved blood-brain barrier penetration due to increased hydrophobicity.
(b) 4-[4-Oxo-1,2,3-benzotriazin-3(4H)-yl]-N-[4-(trifluoromethoxy)benzyl]butanamide (Y042-5561)
Pyridine/Pyrimidine-Based Analogs
(a) N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-2-(4-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide
- Structure: Contains a pyrimidine-triazole core instead of benzotriazinone.
- Properties :
(b) 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine
- Structure : Chloropyridine derivatives with aryl substitutions.
- Properties :
- Key Differences :
- Chlorine substituents increase electronegativity, altering electronic properties.
- Higher melting points suggest stronger intermolecular forces (e.g., halogen bonding).
Comparative Analysis Table
Research Findings and Implications
- Pharmacological Potential: The target compound’s glycinamide linker and pyridinyl group may favor interactions with enzymes or receptors over pesticidal activity, contrasting with azinphos-methyl’s phosphorodithioate toxicity .
- Structural Optimization : Substituting the pyridinyl group with trifluoromethoxy (as in WHO List 91) could enhance metabolic stability but requires toxicity profiling .
- Synthetic Challenges : Microwave-assisted synthesis (e.g., 70°C, 65W) used in analogs may improve the target compound’s yield and purity.
Biological Activity
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-3-ylmethyl)glycinamide is a complex organic compound belonging to the benzotriazine class. This compound has garnered attention due to its diverse biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of this compound is C17H16N4O3. It features a benzotriazine core linked to a glycinamide moiety through an acetyl group. The structural complexity allows for various interactions with biological targets.
Antimicrobial Activity
Studies have shown that benzotriazine derivatives exhibit significant antimicrobial properties. For instance, derivatives of 4-oxo-1,2,3-benzotriazine have demonstrated effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.
Antitumor Activity
Research indicates that benzotriazine derivatives can inhibit cancer cell proliferation. A study focused on the synthesis of modified benzotriazines reported that certain derivatives showed potent inhibitory effects on HepG2 liver carcinoma cells . The binding affinity of these compounds to specific targets involved in cancer metabolism has been evaluated using molecular docking studies, suggesting a promising avenue for anticancer drug development.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Compounds within this class have been shown to reduce inflammatory markers in vitro and in vivo. This activity is attributed to the ability of these compounds to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase .
Synthesis and Characterization
A series of studies have synthesized various derivatives of benzotriazine compounds, including this compound. These compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures .
In Vivo Studies
In vivo studies involving zebrafish embryos have assessed the toxicity and biological activity of synthesized benzotriazine derivatives. The results indicated that while some compounds exhibited significant biological activity, they also presented varying degrees of toxicity . This highlights the importance of balancing efficacy with safety in drug development.
Data Table: Biological Activity Overview
Q & A
Q. What are the optimal synthetic routes for N²-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(pyridin-3-ylmethyl)glycinamide?
Methodological Answer: The synthesis typically involves coupling the benzotriazinone core with a pyridin-3-ylmethyl glycine derivative. A stepwise approach is recommended:
Benzotriazinone Activation : React 4-oxo-1,2,3-benzotriazin-3(4H)-yl acetic acid with a coupling agent (e.g., DCC or EDCI) to form an active ester intermediate .
Amide Bond Formation : Introduce the pyridin-3-ylmethyl glycine moiety under mild alkaline conditions (e.g., triethylamine in dry DMF) to minimize side reactions .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC or HPLC .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Structural validation requires multi-technique analysis:
- NMR Spectroscopy : Compare ¹H and ¹³C NMR peaks with computed spectra (e.g., using PubChem data ). Key signals include the pyridin-3-ylmethyl protons (δ 4.3–4.5 ppm) and benzotriazinone carbonyl (δ 165–170 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₁₆N₆O₃) with <2 ppm error .
- X-ray Crystallography : If crystals are obtainable, compare bond lengths/angles with similar benzotriazinone derivatives .
Q. What solvents and storage conditions ensure stability for in vitro assays?
Methodological Answer:
- Solubility : The compound is soluble in DMSO (>10 mM) and sparingly soluble in aqueous buffers (use sonication for dispersion). Avoid chloroform due to potential nucleophilic attack on the benzotriazinone ring .
- Storage : Store as a lyophilized powder at −20°C under inert gas (argon) to prevent hydrolysis of the acetyl group. Monitor degradation via HPLC every 6 months .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Core Modifications : Replace the pyridin-3-ylmethyl group with substituted pyridines (e.g., 4-fluoro or 2-methoxy variants) to assess steric/electronic effects on target binding .
- Benzotriazinone Substitutions : Introduce electron-withdrawing groups (e.g., nitro at position 6) to enhance electrophilicity for covalent inhibitor applications .
- Assay Design : Use enzyme inhibition assays (e.g., IC₅₀ determination) paired with molecular docking (AutoDock Vina) to correlate structural changes with activity .
Q. How should researchers address contradictory data in enzyme inhibition assays?
Methodological Answer:
- Control Experiments : Rule out assay interference (e.g., compound aggregation) via dynamic light scattering (DLS) and detergent-based screens (e.g., 0.01% Tween-20) .
- Kinetic Validation : Perform time-dependent inhibition studies to distinguish between reversible and irreversible binding modes .
- Orthogonal Assays : Confirm results using SPR (surface plasmon resonance) for direct binding kinetics or cellular thermal shift assays (CETSA) .
Q. What strategies are effective for identifying off-target interactions?
Methodological Answer:
- Proteome-Wide Profiling : Use affinity-based chemoproteomics with a biotinylated analog of the compound to pull down interacting proteins .
- Kinase Panel Screening : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to assess selectivity, given the pyridine moiety’s potential kinase affinity .
- Machine Learning : Apply tools like SEA (Similarity Ensemble Approach) to predict off-targets based on structural similarity to known inhibitors .
Critical Research Considerations
- Metabolic Stability : The pyridine ring may undergo CYP3A4-mediated oxidation; assess using liver microsomes .
- Crystallization Challenges : If X-ray analysis fails, employ cryo-EM for low-resolution structural insights .
- Data Reproducibility : Pre-register synthetic protocols on platforms like ChemRxiv to align with open science guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
